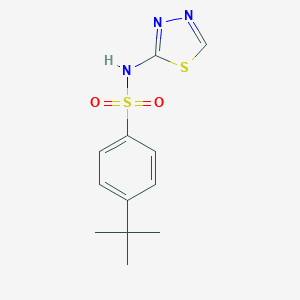
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as Efaroxan, is a chemical compound that belongs to the family of sulfonamides. It has been widely studied for its potential therapeutic applications in various diseases and disorders.
Scientific Research Applications
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases and disorders, including diabetes, hypertension, and neuropathic pain. It has been shown to improve insulin sensitivity and glucose uptake in diabetic patients. It also has antihypertensive effects by decreasing peripheral vascular resistance. In addition, N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to reduce neuropathic pain in animal models.
Mechanism of Action
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide acts as an alpha-2 adrenergic receptor antagonist, which blocks the inhibitory effect of norepinephrine on insulin secretion and glucose uptake in pancreatic beta cells. It also decreases sympathetic nervous system activity, leading to reduced peripheral vascular resistance and blood pressure. N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide's mechanism of action in reducing neuropathic pain is not fully understood, but it is thought to involve the modulation of calcium channels and the inhibition of the release of excitatory neurotransmitters.
Biochemical and Physiological Effects:
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to improve insulin sensitivity and glucose uptake in diabetic patients. It also has antihypertensive effects by decreasing peripheral vascular resistance. In addition, N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been shown to reduce neuropathic pain in animal models. However, it may also have adverse effects on the cardiovascular system, such as increasing heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been widely used in laboratory experiments to study its effects on insulin secretion, glucose uptake, blood pressure, and neuropathic pain. Its advantages include its specificity for alpha-2 adrenergic receptors and its well-established mechanism of action. However, its limitations include its potential adverse effects on the cardiovascular system and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for the study of N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases and disorders, such as obesity and metabolic syndrome. Another direction is to develop more potent and selective alpha-2 adrenergic receptor antagonists with fewer adverse effects. Additionally, further studies are needed to fully understand N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide's mechanism of action in reducing neuropathic pain and to develop more effective treatments for this condition.
Synthesis Methods
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonamide with 3-methylbenzylmagnesium bromide, followed by the reaction with ethyl iodide. The final product is obtained after purification by recrystallization.
properties
Molecular Formula |
C16H19NO2S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-17(15-7-5-6-14(3)12-15)20(18,19)16-10-8-13(2)9-11-16/h5-12H,4H2,1-3H3 |
InChI Key |
MKRKXIXLRJNKCR-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)

![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)


![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)
![Methyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B230190.png)
![N-benzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230192.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)